molecular formula C22H21BrN2O3S B12028732 Ethyl 2-amino-1-(4-bromophenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Ethyl 2-amino-1-(4-bromophenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B12028732
M. Wt: 473.4 g/mol
InChI Key: CEGPKONLENPMJW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-bromophenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that features a quinoline core structure This compound is characterized by the presence of a bromophenyl group, a thienyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1-(4-bromophenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and a suitable catalyst. This reaction forms an intermediate, which is then subjected to cyclization and further functionalization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-bromophenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-amino-1-(4-bromophenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-(4-bromophenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and thienyl groups may facilitate binding to specific sites, while the quinoline core can participate in various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-bromophenyl)-4-(2,5-dimethyl-3-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-1-(4-bromophenyl)-4-(2-ethylsulfanyl-3-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

Ethyl 2-amino-1-(4-bromophenyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of functional groups and structural features. The presence of both bromophenyl and thienyl groups, along with the quinoline core, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H21BrN2O3S

Molecular Weight

473.4 g/mol

IUPAC Name

ethyl 2-amino-1-(4-bromophenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H21BrN2O3S/c1-2-28-22(27)20-18(13-10-11-29-12-13)19-16(4-3-5-17(19)26)25(21(20)24)15-8-6-14(23)7-9-15/h6-12,18H,2-5,24H2,1H3

InChI Key

CEGPKONLENPMJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CSC=C3)C(=O)CCC2)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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